molecular formula C11H6N2O2 B8410068 1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione

1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione

Cat. No. B8410068
M. Wt: 198.18 g/mol
InChI Key: QOMZKFOABAYAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06268391B1

Procedure details

2-Hydroxyimino-N-(6-quinolinyl)acetamide (7.00 g, 32.5 mmol) was combined with 70 mL of concentrated sulfuric acid with stirring and heated to a reaction temperature of 120° C. for 20 min, followed by an hour at 95° C. The reaction was allowed to cool to room temperature and was added dropwise to a mixture of 155 g (1.25 mole) of sodium carbonate monohydrate and 200 g of ice. After the addition was complete, water (600 mL) was added gradually to the mixture with stirring until all inorganic white solid was dissolved. The aqueous mixture was neutralized to pH 7 with 1 M hydrochloric acid and the product was collected by filtration. The collected solid was added to 200 mL of water and dissolved by dropwise addition of 1 M hydrochloric acid to free entrapped salts. The product was then precipitated by addition of saturated aqueous sodium bicarbonate to pH 7. The product was collected by filtration and dried under vacuum at 55° C. to give 3.89 g (60%) of 3-H-pyrrolo[3,2-f]quinoline-1,2-dione as a red-brown solid. Mass spectrum (negative ion chemical ionization): m/z=197 (30%). NMR (DMSO-d6): δ7.43 (d, 1H, J=8.8 Hz), 7.66 (dd, 1H, J=4.1, 8.4 Hz); 8.29 (d, 1H, J=8.8 Hz); 8.72 (d, 1H, J=8.4 Hz); 8.82 (d, 1H, J=3.3 Hz); 11.2 (s, 1H).
Name
2-Hydroxyimino-N-(6-quinolinyl)acetamide
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
155 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ON=[CH:3][C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)=[O:5].S(=O)(=O)(O)[OH:18].O.C(=O)([O-])[O-].[Na+].[Na+].Cl>O>[C:3]1(=[O:18])[C:8]2=[C:9]3[C:14](=[CH:15][CH:16]=[C:7]2[NH:6][C:4]1=[O:5])[N:13]=[CH:12][CH:11]=[CH:10]3 |f:2.3.4.5|

Inputs

Step One
Name
2-Hydroxyimino-N-(6-quinolinyl)acetamide
Quantity
7 g
Type
reactant
Smiles
ON=CC(=O)NC=1C=C2C=CC=NC2=CC1
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
155 g
Type
reactant
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by an hour at 95° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
with stirring until all inorganic white solid
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
ADDITION
Type
ADDITION
Details
The collected solid was added to 200 mL of water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved by dropwise addition of 1 M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The product was then precipitated by addition of saturated aqueous sodium bicarbonate to pH 7
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 55° C.

Outcomes

Product
Name
Type
product
Smiles
C1(C(NC=2C1=C1C=CC=NC1=CC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.89 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.